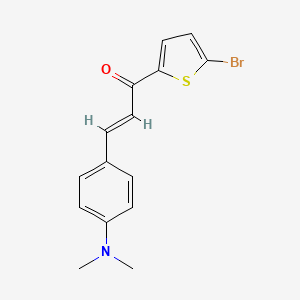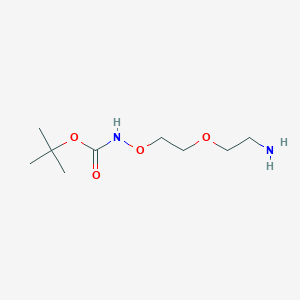
TC-G1003
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring substituted with a 3,5-dimethylphenyl group and a 7-chloro group. It also has a 4-aminopropoxy group attached to the quinoline ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 432.94 and a molecular formula of C26H25ClN2O2 .Wissenschaftliche Forschungsanwendungen
Somatostatin-sst2-Rezeptor-Agonist
TC-G1003 ist ein hoch affiner Somatostatin-sst2-Rezeptor-Agonist {svg_1}. Der Somatostatin-sst2-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der die Freisetzung zahlreicher sekundärer Hormone durch Bindung an hoch affine G-Protein-gekoppelte Somatostatin-Rezeptoren hemmt. Dies macht this compound potenziell nützlich für die Untersuchung der Hormonregulation {svg_2}.
Hemmung der Wachstumshormonsekretion
Es wurde gezeigt, dass this compound die Sekretion des Wachstumshormons hemmt {svg_3}. Dies könnte es zu einem wertvollen Werkzeug für die Untersuchung der Regulation des Wachstumshormons und verwandter Erkrankungen machen {svg_4}.
Abschwächung von okulären Neovaskularisationsläsionen
Forschungen haben gezeigt, dass this compound die Größe von laserinduzierten okulären Neovaskularisationsläsionen bei Ratten abschwächen kann {svg_5}. Dies deutet auf potenzielle Anwendungen bei der Behandlung oder Untersuchung von Augenerkrankungen hin, die durch abnormales Blutgefäßwachstum gekennzeichnet sind {svg_6}.
Zellkulturforschung
This compound könnte in der Zellkulturforschung eingesetzt werden. Zum Beispiel könnte es verwendet werden, um die Auswirkungen der Aktivierung des Somatostatin-sst2-Rezeptors auf das Zellwachstum und die Zelldifferenzierung zu untersuchen {svg_7}.
Neuronale Differenzierung
Advanced TC, das möglicherweise this compound umfasst, unterstützt die neuronale Differenzierung durch Retinsäure-Induktion und langfristige Kultivierung neuronaler Zellen {svg_8}. Dies deutet auf potenzielle Anwendungen in der Neurowissenschaftlichen Forschung hin {svg_9}.
Stammzellforschung
Angesichts seiner Auswirkungen auf Zellwachstum und Zelldifferenzierung könnte this compound in der Stammzellforschung eingesetzt werden. Es könnte verwendet werden, um die Auswirkungen der Aktivierung des Somatostatin-sst2-Rezeptors auf die Stammzell-Erhaltung und -Differenzierung zu untersuchen {svg_10}.
Wirkmechanismus
Target of Action
TC-G1003, also known as sst2 Receptor agonist-1 or 3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol, is a high affinity somatostatin sst2 receptor agonist . The primary target of this compound is the somatostatin receptor subtype 2 (sst2). This receptor is expressed in various cell types, including pituitary somatotrophic cells, where it mediates the inhibition of growth hormone secretion .
Mode of Action
This compound acts as an agonist to the sst2 receptor. By binding to this receptor, it inhibits the secretion of growth hormone and attenuates laser-induced ocular neovascular lesion size in rats . This interaction between this compound and the sst2 receptor leads to changes in the cellular functions of the cells expressing this receptor.
Biochemical Pathways
The interaction of this compound with the sst2 receptor affects the biochemical pathways related to growth hormone secretion. The binding of this compound to the sst2 receptor inhibits the release of growth hormone, which in turn influences the insulin-like growth factor 1 (IGF-1) secretion from the liver . This can have downstream effects on various physiological processes, including growth and metabolism.
Result of Action
The primary result of this compound’s action is the inhibition of growth hormone secretion. This can lead to a decrease in the production of IGF-1, a hormone that plays a crucial role in body growth and development . Additionally, this compound has been shown to attenuate laser-induced ocular neovascular lesion size in rats , suggesting potential therapeutic applications in conditions related to abnormal vascular growth.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
TC-G1003 interacts with the somatostatin sst2 receptor, a G-protein coupled receptor, with a high affinity (K i = 0.025 nM) . This interaction leads to the inhibition of growth hormone secretion, which in turn impacts various biochemical reactions within the body .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits the secretion of growth hormone, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the somatostatin sst2 receptor. This binding interaction leads to the inhibition of growth hormone secretion, which can result in changes in gene expression and cellular metabolism .
Eigenschaften
IUPAC Name |
3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


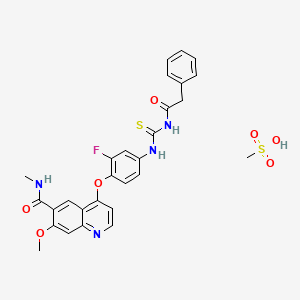

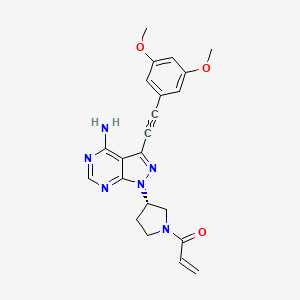

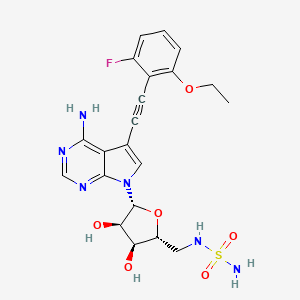
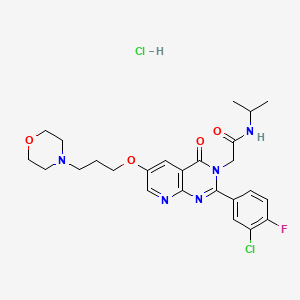

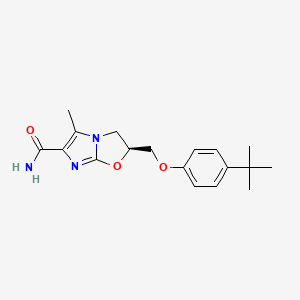
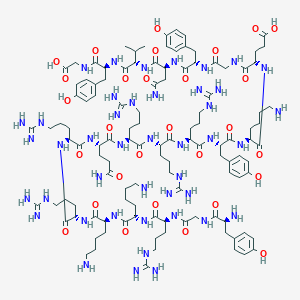
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)
